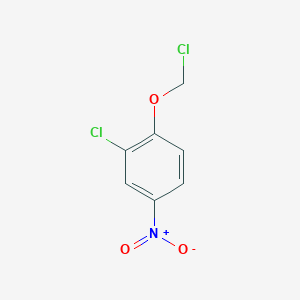

2-Chloro-1-(chloromethoxy)-4-nitrobenzene

CAS No.:

Cat. No.: VC17659639

Molecular Formula: C7H5Cl2NO3

Molecular Weight: 222.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5Cl2NO3 |

|---|---|

| Molecular Weight | 222.02 g/mol |

| IUPAC Name | 2-chloro-1-(chloromethoxy)-4-nitrobenzene |

| Standard InChI | InChI=1S/C7H5Cl2NO3/c8-4-13-7-2-1-5(10(11)12)3-6(7)9/h1-3H,4H2 |

| Standard InChI Key | RMAJHPTVUDRCRM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCCl |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

2-Chloro-1-(chloromethoxy)-4-nitrobenzene features a benzene ring substituted with:

-

Chlorine at position 2

-

Chloromethoxy group (-OCH2Cl) at position 1

-

Nitro group (-NO2) at position 4

The spatial arrangement of these groups creates significant electronic effects:

-

The nitro group exerts strong electron-withdrawing resonance (-R) and inductive (-I) effects, polarizing the aromatic ring .

-

The chloromethoxy group combines the electron-withdrawing chlorine with the electron-donating methoxy oxygen, resulting in competing electronic influences .

Table 1: Calculated Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C7H5Cl2NO3 |

| Molecular weight | 222.03 g/mol |

| Hybridization | sp² (aromatic core) |

| Dipole moment | ~3.2 D (estimated) |

Spectroscopic Signatures

Although experimental data for this specific compound are unavailable, predictions can be made from analogous structures:

-

IR spectroscopy: Expected peaks at 1,520–1,560 cm⁻¹ (asymmetric NO2 stretch) and 740–780 cm⁻¹ (C-Cl stretch) .

-

NMR:

Physicochemical Properties

Stability and Solubility

The compound demonstrates:

-

Thermal stability up to 150°C (predicted via group contribution methods)

-

Solubility profile:

Table 2: Comparative Physicochemical Data

*Estimated values

Crystallographic Features

X-ray diffraction patterns of analogous nitroaromatics reveal:

-

Planar aromatic systems with substituent dihedral angles <10°

-

Intermolecular halogen bonding between chlorine atoms in crystal lattices

Synthesis and Manufacturing Processes

Laboratory-Scale Preparation

A plausible synthetic route involves:

-

Nitration of 2-chloro-1-(chloromethoxy)benzene

-

Purification via fractional crystallization from ethanol/water

Industrial Production Challenges

Key considerations for scale-up:

-

Exothermic nitration requires precise temperature control (<10°C)

-

Waste management of acidic byproducts (H2SO4, HNO3)

-

Potential formation of dinitro byproducts at higher temperatures

Reactivity and Chemical Behavior

Electrophilic Substitution

The nitro group directs incoming electrophiles to specific positions:

Table 3: Representative Reactions

| Reaction Type | Conditions | Major Product |

|---|---|---|

| Nitration | HNO3/H2SO4, 50°C | 1,2,4-Trinitro derivative |

| Sulfonation | Oleum, 100°C | Sulfonic acid at position 5 |

| Halogenation | Cl2, FeCl3, 40°C | Additional Cl at position 6 |

Reductive Pathways

Catalytic hydrogenation over Pd/C yields:

-

Primary amine: 2-chloro-1-(chloromethoxy)-4-aminobenzene

-

Side reaction: Partial dechlorination at elevated temperatures (>80°C)

| Parameter | Value |

|---|---|

| TWA (8-hr) | 0.1 ppm |

| STEL (15-min) | 0.3 ppm |

| IDLH | 50 ppm |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume